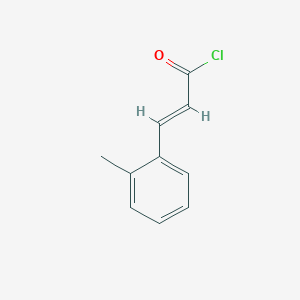

(e)-3-o-Tolylacryloyl chloride

Description

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMYAVWQKWXKOM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420708 | |

| Record name | (e)-3-o-tolylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83612-52-6, 15873-40-2 | |

| Record name | (e)-3-o-tolylacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15873-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E 3 O Tolylacryloyl Chloride

Established Synthetic Pathways for Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For substrates like (E)-3-o-tolylacrylic acid, several reliable methods have been established, primarily involving the use of chlorinating agents that replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Direct Chlorination of (E)-3-o-Tolylacrylic Acid using Thionyl Chloride

The most common and widely employed method for the synthesis of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂). pressbooks.pub This pathway is directly applicable to the synthesis of (E)-3-o-tolylacryloyl chloride from its corresponding carboxylic acid.

The reaction proceeds by refluxing (E)-3-o-tolylacrylic acid with an excess of thionyl chloride, often in an inert solvent or neat if the acid is soluble in SOCl₂. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process as they can be easily removed from the reaction mixture. oc-praktikum.delibretexts.org A typical procedure involves heating the mixture until the evolution of gases ceases, which indicates the completion of the reaction. orgsyn.org The excess thionyl chloride can then be removed by distillation, often under reduced pressure, to yield the crude acyl chloride. oc-praktikum.de For analogous compounds like cinnamoyl chloride, this method provides good yields, typically around 80-90%. oc-praktikum.denii.ac.jp

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction rate. The DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which is more reactive towards the carboxylic acid.

General Reaction Scheme: o-CH₃C₆H₄CH=CHCOOH + SOCl₂ → o-CH₃C₆H₄CH=CHCOCl + SO₂↑ + HCl↑

Alternative Reagents and Conditions for Carboxylic Acid Activation

While thionyl chloride is highly effective, other reagents can also be used to synthesize acyl chlorides. These alternatives can be advantageous in specific contexts, such as when milder conditions are required or to avoid certain side products. The selection of a reagent is often based on substrate compatibility, desired purity, and scale of the reaction. pressbooks.pubchemguide.co.uk

Oxalyl Chloride ((COCl)₂): This reagent is often preferred for smaller-scale preparations or for sensitive substrates because its byproducts (CO, CO₂, HCl) are all gaseous, leading to a very clean reaction. The reaction is typically run in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature, often with a catalytic amount of DMF. nih.govresearchgate.net This method is known for its mild conditions and high yields.

Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that reacts vigorously with carboxylic acids at room temperature or with gentle heating. nii.ac.jpchemguide.co.uk A key drawback is that one of the byproducts, phosphorus oxychloride (POCl₃), is a high-boiling liquid that must be separated from the desired acyl chloride by fractional distillation. chemguide.co.uk

Phosphorus Trichloride (B1173362) (PCl₃): PCl₃ is another viable reagent. It reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃), a solid byproduct. pressbooks.pubnii.ac.jp The non-volatile nature of the phosphorus-containing byproduct can simplify the isolation of the acyl chloride. libretexts.org

Silicon Tetrachloride (SiCl₄): A patented method for the synthesis of cinnamoyl chloride utilizes silicon tetrachloride as the chlorinating agent. The reaction proceeds by heating the carboxylic acid with SiCl₄, providing the acyl chloride and silicon dioxide as a byproduct. google.com This approach presents an alternative to traditional phosphorus or sulfur-based reagents.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of chlorinating agent has a significant impact on the efficiency, purity, and experimental ease of the synthesis of this compound. A comparative analysis highlights the advantages and disadvantages of each common method.

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reflux, neat or in solvent (e.g., Toluene) | SO₂, HCl (gaseous) | High yield, volatile byproducts are easily removed. oc-praktikum.de | Reagent is corrosive and moisture-sensitive. |

| Oxalyl Chloride ((COCl)₂) | Room temp, inert solvent (e.g., DCM), cat. DMF | CO, CO₂, HCl (gaseous) | Very mild conditions, clean reaction with all gaseous byproducts. nih.gov | More expensive than SOCl₂. |

| Phosphorus Pentachloride (PCl₅) | Room temp or gentle heat | POCl₃ (liquid), HCl (gas) | Highly reactive and effective. chemguide.co.uk | Liquid byproduct (POCl₃) requires careful fractional distillation for removal. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Gentle heating | H₃PO₃ (solid) | Solid byproduct can be easier to separate than a liquid one. libretexts.org | Requires a 3:1 molar ratio of acid to reagent. |

| Silicon Tetrachloride (SiCl₄) ** | 60–70 °C, 2–4 hours | Si(OH)₄ (or SiO₂) (solid) | Utilizes a byproduct from silicone industry, potentially lower cost. google.com | Less conventional method. |

For the synthesis of this compound, thionyl chloride and oxalyl chloride represent the most balanced options, offering high yields and straightforward purification protocols.

Novel Approaches to this compound Synthesis

Recent advancements in synthetic methodology have focused on developing more sustainable, safer, and highly selective catalytic methods for acyl chloride generation.

Investigation of Catalytic Methods for Acyl Chloride Generation

The development of catalytic methods aims to reduce waste and improve safety and efficiency. While stoichiometric reagents are dominant, several catalytic strategies are emerging.

Continuous-Flow Microreactors: The synthesis of unstable acyl chlorides has been successfully and safely performed in continuous-flow microreactor systems. nih.govresearchgate.net One such system uses near-equimolar amounts of a carboxylic acid and oxalyl chloride with catalytic DMF at room temperature. The reaction achieves nearly full conversion within minutes, offering a safe, on-demand production method that minimizes the handling of hazardous materials. nih.gov This technology is directly applicable to the synthesis of this compound.

Lewis Acid Catalysis: For the related compound acryloyl chloride, a process has been patented using a Lewis acid catalyst (such as zinc oxide or zirconium tetrachloride) with phenylchloroform (benzotrichloride) as the chlorine source. google.comgoogle.com The reaction is conducted at temperatures above 105 °C, allowing the acryloyl chloride product to be distilled off as it is formed. This method avoids the use of common chlorinating agents like thionyl chloride.

Stereoselective Synthesis of the (E)-Isomer and Isomeric Purity Control

Maintaining the stereochemistry of the double bond is crucial in the synthesis of this compound. The desired (E)-isomer (trans) is generally more thermodynamically stable than the (Z)-isomer (cis).

Standard chlorination methods using thionyl chloride or oxalyl chloride are known to proceed without isomerization of the α,β-unsaturated double bond, provided the reaction is carried out under appropriate conditions (i.e., avoiding excessively high temperatures or prolonged reaction times). oc-praktikum.de The synthesis starts with the pure (E)-3-o-tolylacrylic acid, and the resulting acyl chloride retains this stereochemistry. The mechanism of these reactions does not typically involve intermediates that would allow for facile rotation around the carbon-carbon double bond.

Control and verification of isomeric purity are typically performed using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the stereochemistry of the double bond. The coupling constant (J-value) for the vinyl protons in the (E)-isomer is significantly larger (typically 12-18 Hz) than for the (Z)-isomer (typically 6-12 Hz).

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the (E) and (Z) isomers, allowing for their quantification and an assessment of the isomeric purity of the final product.

By employing established chlorination protocols and starting with stereochemically pure (E)-3-o-tolylacrylic acid, the synthesis of this compound can be achieved with high isomeric fidelity.

Green Chemistry Principles in this compound Preparation

The application of green chemistry principles to the synthesis of this compound is a crucial consideration for developing environmentally benign and sustainable manufacturing processes. yale.edu Green chemistry focuses on the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances. humanjournals.com While specific literature detailing green synthetic routes for this compound is not extensively available, the principles of green chemistry can be applied to its general synthetic methodologies, which typically involve the conversion of (E)-3-o-tolylacrylic acid to the corresponding acyl chloride.

Key green chemistry principles relevant to this synthesis include waste prevention, atom economy, the use of less hazardous chemical syntheses, safer solvents and auxiliaries, and the use of catalysis. yale.edu Traditional methods for the synthesis of acyl chlorides often employ stoichiometric amounts of hazardous reagents like thionyl chloride or oxalyl chloride, which can generate significant amounts of toxic byproducts. nih.govpjoes.com

Atom Economy and Waste Reduction:

A primary goal in the green synthesis of this compound is to maximize atom economy, ensuring that a high proportion of the atoms in the reactants are incorporated into the final product. yale.edu Chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used, but they produce corrosive and hazardous byproducts like sulfur dioxide (SO₂), hydrochloric acid (HCl), carbon dioxide (CO₂), and carbon monoxide (CO).

Recent advancements have explored more sustainable alternatives. For instance, continuous-flow microreactor systems have been developed for the synthesis of unstable acid chlorides, offering a safer and more efficient process. nih.govdntb.gov.uaresearchgate.net These systems allow for on-demand synthesis, minimizing the risks associated with the storage and handling of highly reactive compounds. nih.govresearchgate.net One of the most sustainable methods identified for acryloyl chloride synthesis, which can be extrapolated to its derivatives, is the oxalyl chloride mediated procedure under solvent-free conditions with catalytic amounts of dimethylformamide (DMF). nih.govdntb.gov.uaresearchgate.net This method achieves nearly full conversion within minutes at room temperature. nih.govdntb.gov.uaresearchgate.net

Catalysis and Safer Reagents:

The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. yale.edu While the conversion of carboxylic acids to acyl chlorides often relies on stoichiometric reagents, research into catalytic methods is ongoing. The development of catalysts that can efficiently facilitate this transformation with less hazardous chlorinating sources would represent a significant green advancement.

Furthermore, exploring alternative, less hazardous reagents is crucial. For example, the use of solid-supported reagents or polymer-bound catalysts could simplify purification processes and reduce waste generation.

Energy Efficiency and Safer Solvents:

Designing for energy efficiency by conducting reactions at ambient temperature and pressure is another key principle. yale.edu The development of highly reactive catalysts or the use of alternative energy sources like ultrasound (sonochemistry) could potentially lower the energy requirements for the synthesis of this compound. researchgate.net

The choice of solvent is also critical. Many organic solvents are volatile, flammable, and toxic. yale.edu Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. humanjournals.com Research into solvent-free reactions or the use of greener alternatives such as ionic liquids or supercritical fluids could significantly improve the environmental profile of the synthesis. acs.org

The following table summarizes the application of green chemistry principles to the potential synthesis of this compound, drawing parallels from research on similar acyl chlorides.

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |

| Waste Prevention | Use of stoichiometric chlorinating agents leading to significant hazardous byproducts. | Continuous-flow synthesis to minimize waste and handle hazardous materials safely. nih.govresearchgate.net |

| Atom Economy | Low atom economy due to byproducts from chlorinating agents. | Development of catalytic methods with higher atom economy. |

| Less Hazardous Synthesis | Use of toxic and corrosive reagents like thionyl chloride. | Employing milder and more selective reagents, potentially in a continuous-flow system. nih.govdntb.gov.ua |

| Safer Solvents | Use of volatile and potentially toxic organic solvents. | Solvent-free conditions or use of greener solvents like ionic liquids. dntb.gov.uaacs.org |

| Catalysis | Stoichiometric reagents are standard. | Use of catalytic amounts of reagents like DMF in oxalyl chloride mediated procedures. nih.govdntb.gov.uaresearchgate.net |

| Energy Efficiency | Reactions may require heating. | Reactions at room temperature or use of alternative energy sources like sonication. dntb.gov.uaresearchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more environmentally friendly.

Reactivity Profiles and Mechanistic Investigations of E 3 O Tolylacryloyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is one of the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution. chemistrysteps.commasterorganicchemistry.com This high reactivity stems from the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic. The reaction proceeds via a general addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. vanderbilt.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. vanderbilt.edu

Aminolysis and Amide Bond Formation

(E)-3-o-Tolylacryloyl chloride reacts readily with ammonia, as well as primary and secondary amines, to form the corresponding amides. This reaction, known as aminolysis, is typically rapid and exothermic. fishersci.co.ukyoutube.com The reaction is often carried out in the presence of a base, such as a tertiary amine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. fishersci.co.uk The formation of a stable amide bond is a key transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals and polymers.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. youtube.com This is followed by the collapse of the tetrahedral intermediate, eliminating the chloride ion. A final deprotonation step, usually by another molecule of the amine or an added base, yields the neutral amide product. youtube.com

Table 1: Examples of Aminolysis Reactions

| Amine Reactant | Product Name |

|---|---|

| Ammonia (NH₃) | (E)-3-(o-Tolyl)acrylamide |

| Methylamine (CH₃NH₂) | (E)-N-Methyl-3-(o-tolyl)acrylamide |

| Diethylamine ((C₂H₅)₂NH) | (E)-N,N-Diethyl-3-(o-tolyl)acrylamide |

Alcoholysis leading to Esterification

In a process known as alcoholysis, this compound reacts with alcohols to produce esters. libretexts.orgyoutube.com This reaction is also a nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.org The reaction is typically very fast, often occurring readily at room temperature, and may be performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct. youtube.com This method is a highly efficient route for ester synthesis due to the high reactivity of the acyl chloride starting material. libretexts.org

The mechanism is initiated by the attack of the alcohol's oxygen on the electrophilic carbonyl carbon. libretexts.orgyoutube.com The subsequent elimination of the chloride ion from the tetrahedral intermediate and deprotonation of the oxonium ion results in the formation of the ester. libretexts.org

Table 2: Examples of Alcoholysis Reactions

| Alcohol Reactant | Product Name |

|---|---|

| Methanol (CH₃OH) | Methyl (E)-3-(o-tolyl)acrylate |

| Ethanol (C₂H₅OH) | Ethyl (E)-3-(o-tolyl)acrylate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl (E)-3-(o-tolyl)acrylate |

Reaction with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The reaction of acyl chlorides with strong organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithiums (RLi), is a powerful method for carbon-carbon bond formation. libretexts.org Due to the high reactivity of these reagents, the reaction typically proceeds in two stages. stackexchange.com The first equivalent of the organometallic reagent adds to the acyl chloride to form a ketone intermediate via nucleophilic acyl substitution. stackexchange.comchemistrysteps.com

However, the resulting ketone is also highly reactive towards the organometallic reagent. masterorganicchemistry.com Since ketones are generally more reactive than the parent acyl chloride with these reagents, the reaction does not stop at the ketone stage. stackexchange.com A second equivalent of the Grignard or organolithium reagent rapidly attacks the newly formed ketone in a nucleophilic addition reaction. libretexts.orgyoutube.com Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. libretexts.orgyoutube.com It is generally not possible to isolate the ketone intermediate when using these highly reactive organometallics. stackexchange.com

Table 3: Examples of Reactions with Organometallic Reagents

| Organometallic Reagent | Intermediate Ketone | Final Tertiary Alcohol Product |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | (E)-4-(o-Tolyl)but-3-en-2-one | 2-Methyl-4-(o-tolyl)but-3-en-2-ol |

| Phenyllithium (C₆H₅Li) | (E)-1-Phenyl-3-(o-tolyl)prop-2-en-1-one | 1,1-Diphenyl-3-(o-tolyl)prop-2-en-1-ol |

Electrophilic Aromatic Substitution Reactions on the Tolyl Moiety

Beyond the reactivity of the acyl chloride group, the tolyl ring of this compound can participate in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. minia.edu.eg The rate and regioselectivity (the position of substitution) of these reactions are strongly influenced by the substituents already present on the ring. libretexts.orgvanderbilt.edu

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.comorganic-chemistry.org The tolyl ring of this compound can, in principle, undergo further acylation. The Lewis acid activates the acylating agent by coordinating to the halogen, which generates a highly electrophilic acylium ion. minia.edu.egsigmaaldrich.com This electrophile is then attacked by the nucleophilic aromatic ring. sigmaaldrich.com A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple acylations from occurring. vanderbilt.eduorganic-chemistry.org

Regioselectivity and Electronic Effects of the ortho-Tolyl Group

The regiochemical outcome of an electrophilic attack on the tolyl ring of this compound is determined by the combined electronic and steric effects of the two existing substituents: the methyl group (-CH₃) and the (E)-3-chlorocarbonylprop-1-en-1-yl group.

Methyl Group (-CH₃): This is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect and hyperconjugation. libretexts.org It is considered an activating group, meaning it makes the aromatic ring more reactive towards electrophilic attack than benzene (B151609) itself. libretexts.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgreddit.com

(E)-3-chlorocarbonylprop-1-en-1-yl Group: This group contains a carbonyl function conjugated with the aromatic ring through a double bond. The carbonyl group is strongly electron-withdrawing due to both induction and resonance. This makes it a deactivating group, rendering the ring less reactive towards electrophiles. wikipedia.org It acts as a meta-director. libretexts.org

The directing effects of these two groups are in competition. The methyl group activates the positions ortho and para to it, while the acryloyl chloride group deactivates the entire ring, especially the ortho and para positions, and directs incoming electrophiles to the meta positions.

Analysis of Possible Substitution Positions: (Numbering the carbons of the tolyl ring starting from the point of attachment of the acryloyl group as C1, and the methyl group at C2)

C3: This position is ortho to the deactivating group and meta to the activating methyl group. It is strongly deactivated.

C4: This position is meta to the deactivating group and para to the activating methyl group. This position is favored by both directors (meta to the deactivator, para to the activator) and is likely the most reactive site for electrophilic substitution, assuming steric hindrance is not prohibitive.

C5: This position is para to the deactivating group and meta to the activating methyl group. It is strongly deactivated.

C6: This position is ortho to both the activating methyl group and the deactivating acryloyl group. It is sterically hindered and electronically deactivated.

Therefore, electrophilic aromatic substitution on the tolyl moiety is predicted to occur predominantly at the C4 position, which is para to the activating methyl group and meta to the deactivating acryloyl chloride group.

Table 4: Summary of Directing Effects on the Tolyl Ring

| Position | Relation to -CH₃ (Activator) | Relation to Acryloyl Group (Deactivator) | Predicted Reactivity |

|---|---|---|---|

| 3 | meta | ortho | Strongly Deactivated |

| 4 | para | meta | Most Favorable |

| 5 | meta | para | Strongly Deactivated |

Addition Reactions Across the Carbon-Carbon Double Bond

The presence of a carbon-carbon double bond in conjugation with the carbonyl group in this compound introduces a site for various addition reactions. The electrophilicity of the carbonyl carbon can be transmitted through the π-system, influencing the reactivity of the C=C bond.

Hydrogenation and Reductive Processes

The carbon-carbon double bond of α,β-unsaturated acyl chlorides can be selectively reduced under specific catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is crucial to avoid the reduction of the acyl chloride functionality. For instance, catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), can selectively reduce the alkene to an alkane without affecting the acyl chloride.

Alternatively, other reducing agents can be employed. The C=O bond of an acyl chloride can be reduced to an aldehyde using a poisoned catalyst or to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). If selective reduction of the C=C bond is desired while preserving the acyl chloride, specific methodologies would need to be employed, though this can be challenging due to the high reactivity of the acyl chloride group.

Table 1: Illustrative Hydrogenation Conditions and Expected Products for α,β-Unsaturated Acyl Chlorides

| Reagent/Catalyst | Expected Major Product | Functional Group Transformation |

|---|---|---|

| H₂, Lindlar's Catalyst | (E)-3-o-Tolylpropanoyl chloride | C=C → C-C |

| LiAlH₄ (excess), then H₂O | 3-o-Tolylpropan-1-ol | C=O → CH₂OH and C=C → C-C |

Halogenation and Hydrohalogenation

The double bond in this compound is susceptible to electrophilic attack by halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).

Halogenation: The reaction with a halogen, such as bromine, would proceed through a cyclic halonium ion intermediate, leading to the anti-addition of the halogen atoms across the double bond. This would result in the formation of a dihalogenated acyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (B109758).

Hydrohalogenation: The addition of a hydrohalic acid to the double bond is expected to follow Markovnikov's rule. The proton would add to the α-carbon (the carbon adjacent to the carbonyl group), and the halide would add to the β-carbon (the carbon further from the carbonyl group). This regioselectivity is influenced by the electron-withdrawing effect of the carbonyl group, which destabilizes a carbocation at the α-position.

Table 2: Predicted Products of Halogenation and Hydrohalogenation of this compound

| Reagent | Predicted Product | Reaction Type |

|---|---|---|

| Br₂ in CH₂Cl₂ | 2,3-Dibromo-3-o-tolylpropanoyl chloride | Electrophilic Addition |

Nucleophilic Addition to the α,β-Unsaturated System

While the carbonyl carbon is the primary site for nucleophilic attack in acyl chlorides, the conjugated system allows for 1,4-conjugate addition (Michael addition) of certain nucleophiles to the carbon-carbon double bond. Softer nucleophiles, such as cuprates (Gilman reagents), are known to favor conjugate addition over direct attack at the carbonyl carbon.

For instance, the reaction of this compound with a lithium diorganocuprate (R₂CuLi) would be expected to result in the addition of one of the R groups to the β-carbon. The resulting enolate intermediate would then be protonated upon workup to yield a β-substituted propanoyl chloride. This method provides a valuable route for the formation of carbon-carbon bonds at the β-position.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and developing new synthetic methodologies.

Kinetic Studies of Acylation Pathways

Kinetic studies of the reactions of acyl chlorides with nucleophiles, such as alcohols or amines, typically reveal a two-step addition-elimination mechanism. chemistrysteps.comchemguide.co.uklibretexts.org The reaction rate is dependent on the concentration of both the acyl chloride and the nucleophile.

The first step, which is often the rate-determining step, involves the nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate. rsc.orgchemguide.co.ukchemguide.co.uk The second step is the rapid elimination of the chloride leaving group to regenerate the carbonyl double bond and form the final acylated product. libretexts.org

The rate of acylation is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles react faster.

The solvent: Polar solvents can stabilize the charged tetrahedral intermediate, potentially affecting the reaction rate.

Steric hindrance: Bulky groups on either the nucleophile or the acyl chloride can slow down the reaction. The o-tolyl group in this compound may exert some steric influence on the reaction rate compared to an unsubstituted cinnamoyl chloride.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide crucial evidence for proposed reaction mechanisms. In the context of acylation reactions of this compound, the key intermediate is the tetrahedral species formed upon nucleophilic attack.

While these intermediates are often transient and difficult to isolate, their existence can be inferred from kinetic data and trapping experiments. In some cases, low-temperature spectroscopic techniques, such as NMR, can be used to detect their presence. For example, the reaction of an acyl chloride with an alcohol can be monitored to observe the formation and subsequent collapse of the tetrahedral intermediate. rsc.org

In electrophilic addition reactions to the double bond, carbocation or bridged halonium ion intermediates are proposed. Evidence for these intermediates comes from the stereochemistry and regiochemistry of the products, as well as from computational studies.

Influence of Stereochemistry ((E)-Isomer) on Reaction Mechanism

The stereochemistry of the alkene component in α,β-unsaturated acyl chlorides, such as this compound, exerts a significant influence on the reaction mechanism, dictating the pathway of nucleophilic attack and the stereochemical outcome of the products. The (E)-configuration, where the o-tolyl group and the carbonyl chloride are on opposite sides of the C=C double bond, has profound implications for both steric and electronic effects within the molecule.

The primary mode of reaction for acyl chlorides is nucleophilic acyl substitution, which typically proceeds through a tetrahedral intermediate formed by the addition of a nucleophile to the electrophilic carbonyl carbon. However, in the case of α,β-unsaturated systems, the reaction mechanism can be more complex, with potential for competitive or sequential reactions.

The (E)-isomer of 3-o-tolylacryloyl chloride is sterically less hindered at the β-carbon compared to its corresponding (Z)-isomer. This has a direct impact on the accessibility of the carbonyl carbon to incoming nucleophiles. The trans arrangement of the bulky o-tolyl group relative to the reactive acyl chloride moiety allows for a more open trajectory for nucleophilic attack on the carbonyl carbon.

Steric Considerations in Nucleophilic Acyl Substitution:

The presence of the ortho-methyl group on the phenyl ring introduces a degree of steric hindrance. However, in the (E)-conformation, this steric bulk is directed away from the primary site of nucleophilic attack—the carbonyl carbon. This spatial arrangement generally favors the classic nucleophilic acyl substitution pathway. Studies on related cinnamoyl chlorides have suggested that the vinyl group separating the phenyl ring from the carbonyl group lessens the direct steric impact of ring substituents on the reaction center. This allows for a more facile approach of the nucleophile, often leading to reactions that proceed via an SN2-like transition state rather than a purely stepwise addition-elimination mechanism.

Electronic Effects and Conformational Preferences:

The (E)-configuration allows for a more planar conformation of the entire conjugated system, from the aromatic ring to the carbonyl group. This planarity enhances the electronic communication between the o-tolyl group and the acryloyl moiety. The methyl group at the ortho position is an electron-donating group, which can influence the electron density at the carbonyl carbon. However, the extended conjugation in the (E)-isomer helps to delocalize the electron density across the molecule, maintaining the high electrophilicity of the carbonyl carbon, which is crucial for nucleophilic acyl substitution.

Influence on Michael Addition:

While nucleophilic attack at the carbonyl carbon is the predominant reaction, the (E)-stereochemistry also influences the potential for 1,4-conjugate addition (Michael addition) across the α,β-unsaturated system. The accessibility of the β-carbon to nucleophiles is a key factor in this reaction. In the (E)-isomer, the β-carbon is more sterically accessible than in the hypothetical (Z)-isomer, where the o-tolyl group would shield this position. However, the hard-soft acid-base principle often dictates the regioselectivity of the nucleophilic attack. Hard nucleophiles, such as water and alcohols, preferentially attack the hard electrophilic center of the carbonyl carbon (1,2-addition). Softer nucleophiles, such as thiols or cuprates, may favor attack at the softer β-carbon (1,4-addition). The (E)-geometry facilitates the approach of these softer nucleophiles to the β-position.

Experimental and Computational Insights:

While specific kinetic data for this compound is not extensively available in the public domain, analogous systems provide valuable insights. Computational studies on the hydrolysis of benzoyl chlorides, which are structurally related, have shown that the reaction can proceed through a concerted SN2 mechanism. For cinnamoyl chloride, kinetic studies of its solvolysis in aqueous acetone and acetonitrile mixtures suggest a mechanism that is favored to be SN2 over a stepwise addition-elimination pathway. This is attributed to the increased distance of the phenyl group from the reaction center, which reduces steric hindrance.

The table below summarizes the expected influence of the (E)-stereochemistry on various reaction parameters for this compound based on established principles and data from analogous compounds.

| Reaction Parameter | Influence of (E)-Stereochemistry | Rationale |

| Rate of Nucleophilic Acyl Substitution | Generally enhanced compared to the (Z)-isomer. | The trans configuration minimizes steric hindrance at the carbonyl carbon, allowing for a more facile approach of the nucleophile. |

| Predominant Reaction Mechanism | Favors SN2-like or concerted pathways for hard nucleophiles. | Reduced steric hindrance and extended conjugation can stabilize a more synchronous bond-making and bond-breaking process. |

| Susceptibility to Michael Addition | Increased for soft nucleophiles compared to the (Z)-isomer. | The β-carbon is more sterically accessible to attack by soft nucleophiles. |

| Stereochemical Outcome of Reactions | Retention of the (E)-configuration in the product. | Nucleophilic acyl substitution at the carbonyl carbon does not affect the stereochemistry of the double bond. |

| Conformational Stability | The (E)-isomer is generally the thermodynamically more stable isomer. | Minimization of steric repulsion between the bulky o-tolyl and acyl chloride groups. |

Applications of E 3 O Tolylacryloyl Chloride in Advanced Organic Synthesis

As a Building Block for Complex Molecules

The inherent reactivity of (E)-3-o-Tolylacryloyl chloride makes it an excellent starting material for the synthesis of intricate organic molecules. The acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the conjugated double bond is susceptible to various addition reactions.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are an important class of compounds with significant biological and chemical interest. researchgate.net this compound is an ideal precursor for chalcone synthesis via the Friedel-Crafts acylation reaction. masterorganicchemistry.comwikipedia.org In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to form a new carbon-carbon bond. masterorganicchemistry.comnih.gov

The mechanism involves the formation of a highly electrophilic acylium ion intermediate through the interaction of the acyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding chalcone derivative. A key advantage of the Friedel-Crafts acylation is that the product, a ketone, is generally less reactive than the starting aromatic compound, which prevents further acylation reactions. nih.gov This allows for the synthesis of monoacylated products with high selectivity. organic-chemistry.org

| Aromatic Substrate | Product (Chalcone Derivative) | Typical Reaction Conditions |

|---|---|---|

| Benzene (B151609) | (E)-1-phenyl-3-(o-tolyl)prop-2-en-1-one | AlCl₃, CS₂, 0 °C to room temperature |

| Toluene (B28343) | (E)-1-(p-tolyl)-3-(o-tolyl)prop-2-en-1-one | AlCl₃, Dichloromethane (B109758), 0 °C |

| Anisole | (E)-1-(4-methoxyphenyl)-3-(o-tolyl)prop-2-en-1-one | AlCl₃, Nitrobenzene, 0 °C to room temperature |

| Naphthalene | (E)-1-(naphthalen-1-yl)-3-(o-tolyl)prop-2-en-1-one | AlCl₃, Dichloromethane, room temperature |

Construction of Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. encyclopedia.pub The α,β-unsaturated carbonyl system can react with binucleophilic reagents to form five- or six-membered rings.

For instance, the reaction of cinnamoyl chloride, a structurally similar compound, with hydrazines is a known method for preparing 2-pyrazolines. semanticscholar.org By analogy, this compound can be expected to react with substituted hydrazines to yield 1,5-diaryl-2-pyrazolines. Similarly, reactions with other binucleophiles can lead to a diverse range of heterocyclic structures. For example, its reaction with aminocoumarins could be explored for the synthesis of fused N-heterocycles. researchgate.net The reaction with imines (Schiff bases) can also be utilized to synthesize β-lactams, four-membered heterocyclic rings that form the core of many important antibiotics. cem.com

| Reagent | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Hydrazine Hydrate | 5-(o-tolyl)-3,4-dihydro-2H-pyrazol-3-one | Condensation/Cyclization |

| Phenylhydrazine | 1-phenyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3(2H)-one | Condensation/Cyclization |

| Thiourea | 4-(o-tolyl)-dihydropyrimidine-2(1H)-thione | Condensation/Cyclization |

| Aniline and Chloroacetyl chloride | 1-phenyl-4-(o-tolyl)azetidin-2-one (β-Lactam) | Staudinger Synthesis (via imine intermediate) |

Preparation of Functionally Substituted Styrenes

While less common, acyl chlorides like this compound can potentially serve as precursors to substituted styrenes. Research on the synthesis of the parent compound, cinnamoyl chloride, has shown that under certain conditions, decarbonylation can occur to produce styrene. nii.ac.jp Specifically, the reaction of a polyester (B1180765) precursor with phosgene (B1210022) and AlCl₃ at low temperature resulted in the formation of styrene, suggesting that the cinnamoyl chloride intermediate may have decarbonylated under the reaction conditions. nii.ac.jp This suggests that a carefully chosen catalytic system could potentially effect the decarbonylation of this compound to yield derivatives of 1-methyl-2-vinylbenzene. However, this is typically a minor pathway and would require significant optimization to be synthetically useful.

Polymer Chemistry Applications

The high reactivity of the acyl chloride group makes this compound a valuable reagent in polymer chemistry for both the synthesis of new polymers and the modification of existing ones.

Incorporation into Polymeric Architectures through Acylation

This compound can be used as a monomer or co-monomer in polymerization reactions. More commonly, it is used to introduce the photoreactive o-tolylacryloyl moiety onto a polymer backbone through acylation. Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, are prime candidates for this type of modification. For example, natural polymers like chitosan (B1678972) or synthetic polymers like polyvinyl alcohol can be functionalized by reacting them with this compound.

This reaction grafts the o-tolylacryloyl group onto the polymer, creating a new functionalized material. The incorporated group can impart new properties to the polymer, such as the ability to undergo photo-cross-linking upon exposure to UV light, a property characteristic of cinnamoyl-modified polymers. nii.ac.jp

Derivatization of Pre-formed Polymers

The derivatization of pre-formed polymers is a powerful strategy to tailor material properties for specific applications. This compound is an excellent agent for this purpose due to the efficient and often high-yielding nature of the acylation reaction. By reacting the acyl chloride with a polymer that has accessible nucleophilic sites, the physical and chemical properties of the polymer can be significantly altered.

A primary application for this type of derivatization is the creation of light-sensitive polymers. nii.ac.jp The introduction of the cinnamoyl-type group, in this case, the o-tolylacryloyl group, onto polymer chains like polyamides, polyesters, or polyvinyl alcohol, renders them photo-cross-linkable. nii.ac.jp Upon irradiation with UV light, the double bonds of the pendant groups can undergo [2+2] cycloaddition reactions, forming cyclobutane (B1203170) rings that link the polymer chains together. This process transforms a soluble polymer into an insoluble network, a principle widely used in photoresists and other photolithographic applications. The specific substitution on the aromatic ring can influence the absorption characteristics and photoreactivity of the polymer.

| Pre-formed Polymer | Functional Group | Resulting Derivatized Polymer | Potential Application |

|---|---|---|---|

| Polyvinyl alcohol (PVA) | Hydroxyl (-OH) | Polyvinyl (E)-3-o-tolylacrylate | Photoresist, UV-curable coating |

| Chitosan | Amine (-NH₂) & Hydroxyl (-OH) | N,O-((E)-3-o-tolylacryloyl)chitosan | Biomaterial with tunable properties |

| Poly(ethylene glycol) (PEG) | Hydroxyl (-OH) | PEG di((E)-3-o-tolylacrylate) | Hydrogel formation, drug delivery |

| Cellulose (B213188) | Hydroxyl (-OH) | Cellulose (E)-3-o-tolylacrylate | Functionalized films and fibers |

Catalyst Synthesis and Ligand Development

This compound, a derivative of cinnamic acid, presents significant potential in the field of advanced organic synthesis, particularly in the realm of catalyst synthesis and ligand development. While direct literature on the catalytic applications of this specific molecule is nascent, its structural features—namely the reactive acyl chloride functionality, the conjugated olefinic system, and the sterically influential ortho-tolyl group—provide a strong basis for its utility in creating novel ligands and catalyst precursors. The principles underlying the application of analogous acyl chlorides in coordination and organometallic chemistry can be extrapolated to predict the role of this compound.

Ligand Design Utilizing the Acyl Chloride Functionality

The primary role of this compound in ligand design is to serve as a covalent anchor, introducing the (E)-3-o-tolylacryloyl moiety into a scaffold bearing coordinating atoms. The high reactivity of the acyl chloride group towards nucleophiles such as amines, alcohols, and phosphines allows for the straightforward synthesis of a diverse array of potential ligands. researchgate.netwikipedia.org

The fundamental reaction involves the nucleophilic acyl substitution, where a lone pair of electrons from a heteroatom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a stable amide, ester, or acylphosphine bond. This versatility allows for the incorporation of the (E)-3-o-tolylacryloyl group into various ligand backbones, including those of phosphines, N-heterocyclic carbenes (NHCs), and salen-type structures.

For instance, the reaction with amino-functionalized phosphines could yield phosphine-amide ligands, where the phosphine (B1218219) atom can coordinate to a metal center, and the amide linkage provides structural rigidity. Similarly, reaction with diols or diamines can lead to the formation of bidentate or polydentate ligands, where the o-tolylacryloyl group can influence the steric and electronic environment of the resulting metal complex. The table below illustrates some prospective synthetic routes to new ligands using this compound.

Table 1: Potential Ligand Synthesis Reactions with this compound

| Nucleophilic Substrate | Resulting Ligand Type | Potential Coordinating Atoms |

|---|---|---|

| 2-(Diphenylphosphino)aniline | Phosphine-Amide | P, O (of amide) |

| 1-(2-Aminoethyl)piperazine | Polydentate Amine-Amide | N, N, N |

| 1,2-Ethanediol | Bidentate Ester | O, O |

| 2-Aminophenol | Amide-Phenol | N, O |

The incorporation of the o-tolyl group is of particular significance. This bulky substituent, positioned ortho to the propenoyl chain, can impart considerable steric hindrance around the coordination sphere of a metal center. cmu.eduuoregon.edu This steric bulk can be exploited to control the number of ligands coordinating to the metal, stabilize low-coordinate species, and influence the regioselectivity and stereoselectivity of catalytic reactions. cmu.edu

Precursor for Active Catalyst Species

Beyond its role in ligand synthesis, this compound can be envisioned as a direct precursor for certain active catalyst species. The acryloyl moiety itself can participate in coordination to a metal center or be transformed into a component of a catalytically active framework.

One area of potential is in the synthesis of polymer-supported catalysts. The vinyl group in the acryloyl moiety can be polymerized or co-polymerized to create a solid-supported ligand system. By first synthesizing a monomer through the reaction of this compound with a polymerizable alcohol or amine (e.g., hydroxyethyl (B10761427) methacrylate (B99206) or allylamine), a macromolecular ligand can be generated. Subsequent metallation of this polymer would yield a heterogeneous catalyst, which can offer advantages in terms of catalyst separation and recycling.

Furthermore, the electronic properties of the (E)-3-o-tolylacryloyl group can modulate the catalytic activity of a metal center. The methyl group on the tolyl ring is electron-donating, which can increase the electron density on the metal center to which it is coordinated. uoregon.edu This can, in turn, affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. The conjugated π-system of the acryloyl group can also participate in electronic interactions with the metal center.

The table below outlines the potential effects of the structural components of this compound on the properties of a hypothetical catalyst.

Table 2: Influence of (E)-3-o-Tolylacryloyl Moiety on Catalyst Properties

| Structural Feature | Potential Effect on Catalyst | Rationale |

|---|---|---|

| ortho-Tolyl Group | Increased steric bulk | The methyl group in the ortho position can restrict access to the metal center, potentially improving selectivity. cmu.edu |

| Enhanced solubility in nonpolar solvents | The hydrophobic nature of the tolyl group can improve solubility in organic media. wikipedia.org | |

| Electronic tuning (electron-donating) | The methyl group can increase electron density at the metal center, influencing its reactivity. uoregon.edu | |

| Acryloyl Conjugated System | Modified electronic properties | The π-system can engage in back-bonding with the metal, affecting its electronic state. |

| Potential for polymerization | The vinyl group allows for immobilization on a polymer support, facilitating catalyst recovery. wikipedia.org |

Spectroscopic Characterization Techniques for Elucidating Reaction Pathways and Structural Conformation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the atomic and molecular structure of a compound. Advanced NMR methods, including two-dimensional (2D) techniques and dynamic NMR, are crucial for the unambiguous assignment of complex structures and for studying dynamic processes such as conformational changes.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, complex molecules often exhibit overlapping signals that are difficult to assign. 2D NMR techniques resolve these ambiguities by showing correlations between different nuclei. youtube.comdoaj.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For (E)-3-o-Tolylacryloyl chloride, a COSY spectrum would show a cross-peak between the two vinyl protons (Hα and Hβ), confirming their adjacency. It would also reveal correlations between the aromatic protons on the o-tolyl group, helping to delineate the spin system of the substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (¹J coupling). youtube.comyoutube.com It is invaluable for assigning carbon signals, which are often less resolved in 1D spectra. Each C-H bond in this compound would produce a cross-peak in the HSQC spectrum, directly linking each proton to its corresponding carbon atom.

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted values are based on spectral data for structurally similar compounds like acryloyl chloride and cinnamoyl derivatives. chemicalbook.comnih.gov

| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C=O | - | ~167 | - | Hα, Hβ |

| Cα | - | ~130 | - | Hβ |

| Hα | ~6.5 | - | Hβ | C=O, Cβ, C1' |

| Cβ | - | ~145 | - | Hα |

| Hβ | ~7.8 | - | Hα | C=O, Cα, C1', C2', C6' |

| C1' | - | ~133 | - | Hβ, H3', H6', CH₃ |

| C2' | - | ~138 | - | Hβ, H3', CH₃ |

| C3' | - | ~131 | - | H4', H5' |

| H3' | ~7.3 | - | H4' | C1', C2', C4', C5' |

| C4' | - | ~129 | - | H3', H5' |

| H4' | ~7.2 | - | H3', H5' | C3', C5', C6' |

| C5' | - | ~126 | - | H4', H6' |

| H5' | ~7.2 | - | H4', H6' | C1', C3', C4' |

| C6' | - | ~130 | - | H5' |

| H6' | ~7.4 | - | H5' | C1', C2', C4', C5' |

| CH₃ | ~2.4 | ~20 | - | C1', C2', C3' |

Molecules are not static entities; they undergo various dynamic processes, including rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is used to study these processes when their rates are on the NMR timescale. mdpi.com By analyzing changes in the NMR spectrum at different temperatures, one can determine the energy barriers associated with these conformational interchanges. researchgate.netresearchgate.net

For this compound, there are two key rotational barriers of interest:

Rotation around the Cβ-C1' bond: This rotation governs the orientation of the tolyl ring relative to the plane of the acryloyl group. Steric hindrance from the ortho-methyl group can create a significant energy barrier, favoring specific conformations.

Rotation around the Cα-C(O) bond: This rotation determines the relative orientation of the carbonyl group and the C=C double bond, leading to s-cis and s-trans conformers.

Variable temperature (VT) NMR experiments can be used to measure these barriers. At low temperatures, where rotation is slow, separate signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. mdpi.com The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Studies on similar conjugated systems have shown that such rotational barriers are typically in the range of 2-12 kJ mol⁻¹. nih.gov DFT calculations can complement experimental DNMR studies to provide a deeper understanding of the conformational landscape. mdpi.com

NMR spectroscopy is an excellent tool for monitoring the progress of chemical reactions in real-time. beilstein-journals.org By acquiring spectra at regular intervals, one can observe the decrease in the concentration of reactants and the simultaneous increase in the concentration of products. This allows for the determination of reaction kinetics and the elucidation of reaction mechanisms.

Consider the reaction of this compound with an amine to form the corresponding amide. An NMR tube reaction could be monitored by observing:

The disappearance of the characteristic vinyl proton signals (Hα and Hβ) of the starting acyl chloride.

The appearance of new, shifted vinyl proton signals corresponding to the newly formed amide product.

Changes in the signals of the amine reactant as it is consumed.

This technique is particularly powerful because it is non-invasive and provides quantitative data. In some cases, short-lived reaction intermediates may be detected if their concentration is sufficient and their lifetime is long enough on the NMR timescale. beilstein-journals.org This provides direct evidence for proposed reaction pathways.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups, which have characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorptions from the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

Carbonyl (C=O) Stretching: Acyl chlorides exhibit a C=O stretching frequency at a characteristically high wavenumber, typically in the range of 1775–1810 cm⁻¹. uobabylon.edu.iq This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O bond. In this compound, conjugation of the carbonyl group with the C=C double bond and the aromatic ring lowers this frequency slightly. spectroscopyonline.comacademyart.edu The delocalization of π-electrons reduces the double bond character of the carbonyl group, weakening it and shifting the absorption to a lower wavenumber, expected around 1760-1780 cm⁻¹. uobabylon.edu.iq

Carbon-Carbon Double Bond (C=C) Stretching: The stretching vibration of the alkene C=C bond typically appears in the 1620–1680 cm⁻¹ region. In this molecule, the C=C stretch is expected to be strong due to the conjugation with the carbonyl group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| C=O | Stretch | 1760 - 1780 | Strong intensity. Frequency is lower than a saturated acyl chloride due to conjugation. libretexts.orglibretexts.org |

| C=C (alkene) | Stretch | 1620 - 1640 | Medium to strong intensity. |

| C=C (aromatic) | Stretch | 1590 - 1610 | Medium intensity, often appears as a pair of bands. |

| C-H (vinyl) | Stretch | 3020 - 3080 | Medium intensity. |

| C-H (aromatic) | Stretch | 3010 - 3070 | Medium intensity. |

| C-Cl | Stretch | 600 - 800 | Medium to strong intensity. |

IR spectroscopy is a highly effective method for monitoring chemical reactions, particularly when there is a clear change in functional groups. europeanpharmaceuticalreview.com The reaction of this compound to form an amide or an ester provides a clear example.

Using in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy, the reaction can be monitored in real-time. mdpi.com The progress would be tracked by:

The decrease in the intensity of the C=O stretching band of the acyl chloride reactant (ca. 1770 cm⁻¹).

The appearance and growth of a new C=O stretching band at a lower frequency, characteristic of the product. For example, an amide product would show a strong C=O band (Amide I band) in the region of 1630–1680 cm⁻¹. libretexts.org

This method allows for the continuous monitoring of functional group transformations, providing valuable kinetic data and confirming the conversion of the starting material to the desired product.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and elemental composition and to provide structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov

For this compound, the molecular formula is C₁₀H₉ClO. The expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Chlorine | ³⁵Cl | 34.96885 |

The calculated monoisotopic mass for C₁₀H₉³⁵ClO is 180.03419 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass would provide strong evidence for the successful synthesis of the target compound. Furthermore, the presence of the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observed in the mass spectrum, with a peak for C₁₀H₉³⁷ClO appearing at approximately m/z 182.03124.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| C₁₀H₉³⁵ClO | [M]⁺ | 180.03419 | 100 |

| C₁₀H₉³⁷ClO | [M+2]⁺ | 182.03124 | ~32 |

This high level of accuracy is crucial in distinguishing the target compound from potential isobaric impurities, thereby confirming the elemental composition.

The molecular ion ([M]⁺˙) would be observed at m/z 180 (for ³⁵Cl). Key fragmentation pathways would likely include:

Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a common fragmentation pathway for acyl chlorides. This would result in the formation of the (E)-3-o-tolylacryloyl cation at m/z 145. This is often a prominent peak in the spectrum.

C₁₀H₉ClO⁺˙ → [C₁₀H₉O]⁺ + Cl˙ (m/z 145)

Loss of Carbon Monoxide: The resulting m/z 145 fragment can then lose a neutral carbon monoxide molecule, a common fragmentation for acylium ions, to yield a styryl-type cation.

[C₁₀H₉O]⁺ → [C₉H₉]⁺ + CO (m/z 117)

Formation of the Tolyl Cation: Cleavage of the bond between the aromatic ring and the propenoyl side chain could lead to the formation of the tolyl cation.

[C₉H₉]⁺ → [C₇H₇]⁺ + C₂H₂ (m/z 91) The tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) or tolyl group.

Cleavage of the Acryloyl Group: Direct cleavage of the bond alpha to the carbonyl group could result in the loss of the entire acryloyl chloride radical, although this is generally less favored than the initial loss of the halogen.

Table 3: Predicted Key Fragments for this compound in EI-MS

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 180 | [C₁₀H₉ClO]⁺˙ (Molecular Ion) | - |

| 145 | [(E)-3-o-tolylacryloyl]⁺ | Cl˙ |

| 117 | [o-methylstyryl]⁺ | Cl˙, CO |

| 91 | [Tropylium]⁺ | Cl˙, CO, C₂H₂ |

By analyzing the masses and relative intensities of these fragments, the connectivity of the o-tolyl group, the propenoyl chain, and the acyl chloride functionality can be confirmed.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to derivatives/complexes)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org It provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for confirming the stereochemistry (e.g., the E configuration of the double bond) and the conformational preferences of the molecule in the solid state. guidechem.com

Due to the high reactivity and typically low melting point of acyl chlorides like this compound, obtaining single crystals suitable for X-ray diffraction can be extremely challenging. These compounds are prone to hydrolysis and may be liquids or low-melting solids at room temperature. guidechem.com

However, X-ray crystallography becomes a highly valuable tool for the structural elucidation of stable derivatives. For instance, the reaction of this compound with an amine to form a stable, crystalline amide, or with an alcohol to form a crystalline ester, would yield a product amenable to single-crystal X-ray analysis. The resulting crystal structure would unequivocally confirm:

The (E)-Stereochemistry: The geometry around the carbon-carbon double bond would be unambiguously determined.

The o-Tolyl Substitution: The position of the methyl group on the phenyl ring would be confirmed.

Conformational Details: The dihedral angle between the plane of the aromatic ring and the plane of the acryloyl group could be precisely measured. This provides insight into the degree of conjugation and potential steric hindrance between the ortho-methyl group and the side chain. While no specific crystal structure for a derivative of this compound is reported, studies on related substituted chalcones and cinnamates show that the planarity can be influenced by the nature and position of substituents. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. guidechem.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cinnamoyl chloride |

| Acryloyl chloride |

Theoretical and Computational Chemistry Approaches to E 3 O Tolylacryloyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the distribution of electrons and predict a molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For (E)-3-o-tolylacryloyl chloride, DFT calculations can provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

The charge distribution within the molecule can also be calculated using DFT. This reveals the electrophilic and nucleophilic sites, which are key to understanding its reaction mechanisms. In this compound, the carbonyl carbon of the acyl chloride group is expected to be highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Computational methods can also predict various spectroscopic parameters, which can aid in the characterization of this compound. For instance, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimental data can help confirm the molecule's structure and purity. For example, DFT calculations can predict the vibrational frequencies corresponding to the C=O and C=C stretching modes in the IR spectrum, which are characteristic of the acryloyl chloride moiety.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule plays a significant role in its reactivity and physical properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Computational methods can be used to find the most stable conformation of this compound by performing energy minimization calculations. This involves systematically altering the molecule's geometry to find the arrangement with the lowest potential energy. A more comprehensive approach is to map the potential energy surface (PES), which represents the energy of the molecule as a function of its geometric parameters. The PES can reveal all possible stable conformations (local minima) and the energy barriers between them (saddle points).

For this compound, key conformational flexibility arises from the rotation around the single bonds connecting the tolyl group to the acryloyl moiety and the acryloyl group to the carbonyl chloride. The relative orientation of the tolyl ring with respect to the planar acryloyl group can influence the molecule's electronic properties and steric hindrance in reactions. Computational studies can determine the preferred dihedral angles and the energy penalties associated with deviations from these optimal conformations.

Table 2: Relative Energies of Different Conformations of this compound (Note: The following data is illustrative and based on general principles of conformational analysis for similar structures.)

| Conformation | Dihedral Angle (Tolyl-Acryloyl) | Relative Energy (kcal/mol) |

| Planar | 0° | 2.5 |

| Perpendicular | 90° | 0.0 |

| Skewed | 45° | 1.2 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Computational Elucidation of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. Computational chemistry offers a window into the precise mechanisms of these reactions, determining whether they proceed through a stepwise addition-elimination pathway involving a tetrahedral intermediate or a concerted SN2-like mechanism.

For this compound, density functional theory (DFT) calculations could be employed to map out the potential energy surface for its reaction with various nucleophiles. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed.

Illustrative Example of a DFT Study:

A hypothetical DFT study on the hydrolysis of this compound could investigate the two possible pathways:

Stepwise Addition-Elimination: This mechanism would involve the initial attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. This intermediate would then collapse, expelling a chloride ion to form the final carboxylic acid product.

Concerted SN2-like Mechanism: In this scenario, the nucleophilic attack and the departure of the leaving group would occur in a single step, proceeding through a single transition state.

Computational calculations would identify the transition state structures for both pathways and determine their corresponding activation energies. The pathway with the lower activation energy would be the kinetically favored mechanism.

Hypothetical Calculated Activation Energies for the Hydrolysis of this compound:

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Stepwise (Addition-Elimination) | TS for tetrahedral intermediate formation | 15.2 |

| Concerted (SN2-like) | TS for concerted displacement | 25.8 |

This is a hypothetical data table for illustrative purposes.

Based on these hypothetical results, the stepwise addition-elimination mechanism would be the predicted pathway for the hydrolysis of this compound due to its lower activation energy barrier.

Prediction of Regioselectivity and Stereoselectivity in Addition Reactions

The presence of a carbon-carbon double bond in this compound introduces the possibility of addition reactions. Computational methods are invaluable for predicting the regioselectivity (where a reagent adds) and stereoselectivity (the spatial arrangement of the atoms in the product) of such reactions.

For instance, in the addition of an unsymmetrical reagent like HBr to the double bond, two regioisomers could be formed. Computational chemistry can predict the more likely product by calculating the stability of the possible carbocation intermediates or by modeling the transition states of the addition reaction.

Analysis of Regioselectivity:

By calculating the partial charges on the carbon atoms of the double bond and the stability of the potential carbocation intermediates, the preferred site of attack by the nucleophile can be determined.

Hypothetical Calculated Properties for Predicting Regioselectivity in the Addition of HBr:

| Carbon Atom of Double Bond | Mulliken Partial Charge | Stability of Carbocation Intermediate (kcal/mol) |

| α-carbon | +0.15 | -125.4 |

| β-carbon | -0.23 | -150.7 |

This is a hypothetical data table for illustrative purposes.

These hypothetical calculations would suggest that the β-carbon is more nucleophilic (more negative partial charge) and that the carbocation formed by the addition of H+ to the β-carbon is more stable. Therefore, the predicted major product would be the one where the bromine atom adds to the α-carbon.

Stereoselectivity in reactions such as dihydroxylation or epoxidation can also be predicted by modeling the approach of the reagent to the planar double bond and calculating the energies of the diastereomeric transition states. The stereoisomer formed via the lower energy transition state will be the major product.

Molecular Docking and Interaction Studies

While typically applied in biological chemistry, molecular docking and interaction studies can also be relevant in material science and supramolecular chemistry. For a molecule like this compound, these studies could be used to understand its interactions with surfaces or within host-guest complexes.

For example, if this compound were to be used as a monomer in the formation of a polymer film on a specific substrate, computational modeling could predict the preferred binding orientation and interaction energy.

Illustrative Molecular Docking Scenario:

A hypothetical study could investigate the interaction of this compound with a graphene surface. Molecular mechanics or DFT calculations could be used to determine the most stable adsorption geometry and the binding energy.

Hypothetical Calculated Interaction Parameters for this compound on a Graphene Surface:

| Adsorption Geometry | Binding Energy (kcal/mol) | Key Intermolecular Interactions |

| Planar, parallel to surface | -12.5 | π-π stacking |

| Perpendicular to surface | -3.2 | van der Waals forces |

This is a hypothetical data table for illustrative purposes.

These hypothetical results would indicate a strong preference for a planar orientation, driven by favorable π-π stacking interactions between the aromatic ring of the molecule and the graphene sheet. This information would be valuable in understanding the growth and properties of thin films derived from this molecule.

Advanced Derivatives and Analogues of E 3 O Tolylacryloyl Chloride

Structure-Reactivity Relationship Studies of Substituted Acryloyl Chlorides

The reactivity of an acryloyl chloride is intrinsically linked to its molecular structure. The electrophilicity of the carbonyl carbon and the susceptibility of the α,β-unsaturated system to addition reactions are governed by the electronic and steric effects of its substituents. In aromatic acryloyl chlorides like the tolyl-substituted variants, the nature and position of groups on the benzene (B151609) ring play a pivotal role in modulating this reactivity.

The position of the methyl group on the phenyl ring in tolylacryloyl chloride significantly influences its properties and reactivity. The ortho-, meta-, and para-isomers, while constitutionally similar, exhibit distinct electronic and steric characteristics. The methyl group is a weakly electron-donating group and an ortho-, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com

The electronic influence of the methyl group is most pronounced when it is at the ortho or para position, where it can donate electron density into the conjugated system through resonance (hyperconjugation) and inductive effects. This increased electron density can slightly reduce the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic acyl substitution compared to the unsubstituted cinnamoyl chloride. Conversely, the meta-isomer's methyl group exerts its influence primarily through the weaker inductive effect, leading to a reactivity profile that is more similar to the unsubstituted analogue. chemistrysteps.com